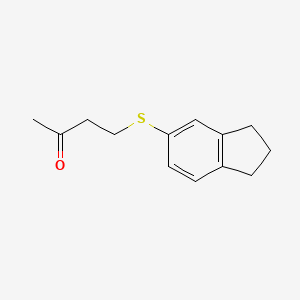
4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one is an organic compound that features a unique structure combining an indene moiety with a butanone group via a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one typically involves the reaction of 2,3-dihydro-1H-indene-5-thiol with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the carbonyl carbon of butan-2-one. The reaction is typically conducted in an inert atmosphere to prevent oxidation of the thiol group .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Compounds with different substituents replacing the sulfur atom.
科学的研究の応用
4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one in biological systems is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The thioether linkage and carbonyl group may facilitate binding to active sites of enzymes, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the specific molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-indene-5-thiol: Shares the indene moiety but lacks the butanone group.
Butan-2-one: Contains the carbonyl group but lacks the indene and thioether components.
Thioethers: General class of compounds with sulfur atoms bonded to two carbon atoms.
Uniqueness
4-((2,3-Dihydro-1h-inden-5-yl)thio)butan-2-one is unique due to its combination of an indene moiety with a butanone group via a thioether linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C13H16OS |
|---|---|
分子量 |
220.33 g/mol |
IUPAC名 |
4-(2,3-dihydro-1H-inden-5-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C13H16OS/c1-10(14)7-8-15-13-6-5-11-3-2-4-12(11)9-13/h5-6,9H,2-4,7-8H2,1H3 |
InChIキー |
JOXNTPJXJMJLMO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCSC1=CC2=C(CCC2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















